Isopropylhydroxylammonium hydrogen sulphate

Description

Isopropyl hydrogen sulphate (CAS 6914-90-5), also known as isopropyl hydrogen sulfate, is an organic sulfate ester with the chemical formula C₃H₈O₄S and a molecular weight of 140.16 g/mol. Key physical properties include a density of 1.1155 g/cm³ (at 15°C) and a melting point of 245°C . Its strong acidity is evidenced by a predicted pKa of -2.84, making it highly reactive in chemical synthesis .

Properties

CAS No. |

63758-85-0 |

|---|---|

Molecular Formula |

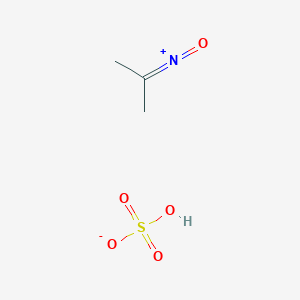

C3H7NO5S |

Molecular Weight |

169.16 g/mol |

IUPAC Name |

hydrogen sulfate;oxo(propan-2-ylidene)azanium |

InChI |

InChI=1S/C3H6NO.H2O4S/c1-3(2)4-5;1-5(2,3)4/h1-2H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

YCWFUSNAADRKTA-UHFFFAOYSA-M |

Canonical SMILES |

CC(=[N+]=O)C.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropylhydroxylammonium hydrogen sulphate typically involves the reaction of isopropylhydroxylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C3H9NO} + \text{H2SO4} \rightarrow \text{C3H11NO5S} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropylhydroxylammonium hydrogen sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrates or nitrites, while reduction can produce amines .

Scientific Research Applications

Isopropylhydroxylammonium hydrogen sulphate has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism by which isopropylhydroxylammonium hydrogen sulphate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, including modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Hydroxylammonium Sulfate

Chemical Profile :

- CAS No.: 10039-54-0

- Formula : (NH₂OH)₂·H₂SO₄

- Molecular Weight : 164.13 g/mol

- Uses : Laboratory reagent, reducing agent, and industrial applications (e.g., corrosion inhibition) .

- Hazards : Requires stringent safety measures, including neoprene gloves, Tychem® coveralls, and SCBA respirators due to its hazardous nature .

Key Differences :

- Unlike isopropyl hydrogen sulphate, hydroxylammonium sulfate is an inorganic salt with dual hydroxylamine cations.

- It serves as a reducing agent in redox reactions, contrasting with the esterification role of isopropyl hydrogen sulphate.

Sodium Hydrogen Sulphate Monohydrate

Chemical Profile :

Key Differences :

Other Related Compounds

- Unlike sulfates, it functions as a strong base in non-aqueous solvents .

- Its applications overlap with hydroxylammonium sulfate but differ in anion-specific reactivity .

Research Findings and Data

Table 1: Comparative Analysis of Sulfate Compounds

| Property | Isopropyl Hydrogen Sulphate | Hydroxylammonium Sulfate | Sodium Hydrogen Sulphate Monohydrate |

|---|---|---|---|

| CAS No. | 6914-90-5 | 10039-54-0 | 10034-88-5 |

| Formula | C₃H₈O₄S | (NH₂OH)₂·H₂SO₄ | NaHSO₄·H₂O |

| Molecular Weight | 140.16 g/mol | 164.13 g/mol | 156.07 g/mol |

| Density | 1.1155 g/cm³ (15°C) | N/A | N/A |

| Melting Point | 245°C | N/A | N/A |

| Primary Applications | Organic synthesis | Reducing agent | pH adjustment, cleaning |

| Hazards | Strong acid | Toxic, requires PPE | Irritant |

| References |

Biological Activity

Isopropylhydroxylammonium hydrogen sulphate (also known as isopropyl hydrogensulfate or isopropyl hydroxylammonium sulfate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in medicine.

This compound is an ionic liquid that exhibits unique properties due to its structure. Its formulation allows it to interact with biological systems in various ways, making it a subject of interest for researchers.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₁₄N₁O₄S |

| Molecular Weight | 142.22 g/mol |

| Solubility | Soluble in water |

| Melting Point | Decomposes before melting |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for this compound against several bacterial strains range from 250 to 500 μM, depending on the specific organism tested .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes, leading to cell death .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. The results indicate varying degrees of cytotoxicity depending on concentration and exposure time.

- Cell Lines Tested : Commonly used cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

- Findings : The compound showed IC50 values ranging from 100 to 300 μM across different cell lines, indicating a moderate cytotoxic effect that warrants further investigation for potential therapeutic applications .

Case Studies

Several case studies have explored the application of this compound in various contexts:

- Pharmaceutical Applications : A study investigated its use as a solvent for drug formulation, demonstrating enhanced solubility and bioavailability for poorly soluble drugs.

- Environmental Impact : Research highlighted its potential as a biodegradable alternative to traditional solvents in industrial applications, reducing environmental toxicity .

Additional Biological Activities

Beyond antimicrobial and cytotoxic effects, this compound has been studied for other biological activities:

- Antioxidant Activity : Preliminary findings suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cells .

- Immunomodulatory Effects : Some studies indicate that it may influence immune responses, although further research is needed to elucidate these mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.